3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a chromone core with a methoxyphenyl group and a chlorobenzoate ester, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2’-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and aluminum chloride as a catalyst.
Esterification with 3-Chlorobenzoic Acid: The final step involves the esterification of the chromone derivative with 3-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the chlorobenzoate ester can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate.
Reduction: 3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate.
Substitution: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate or 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-thiolbenzoate.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the chlorine atom in the benzoate ester.
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate: Has the chlorine atom at a different position on the benzoate ester.
3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate: Has a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxyphenyl group and the chlorobenzoate ester in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate makes it unique compared to other similar compounds
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-8-3-2-7-17(20)19-13-28-21-12-16(9-10-18(21)22(19)25)29-23(26)14-5-4-6-15(24)11-14/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRCILUVEUPHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360801 | |
Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-15-8 | |
Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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